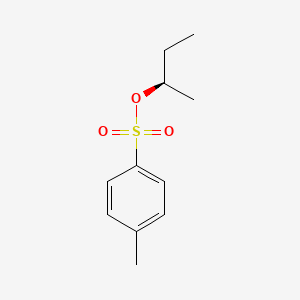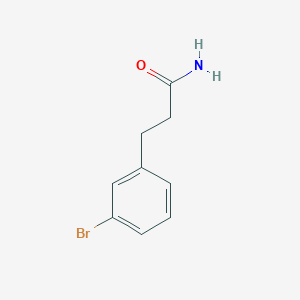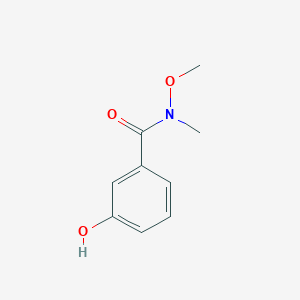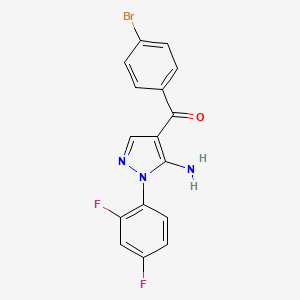![molecular formula C26H18F6NP B3042476 [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane CAS No. 628301-58-6](/img/structure/B3042476.png)
[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane
Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane: is a complex organophosphorus compound known for its unique chemical properties and potential applications in various fields of science and industry. This compound features a phosphane core bonded to a phenyl group substituted with trifluoromethyl groups, which imparts distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is explored for its potential in the development of advanced materials with unique electronic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe to study biological processes at the molecular level.
Industry:
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electron transfer processes, making it an effective ligand in catalysis. The phosphane core can coordinate with metal centers, facilitating various catalytic reactions.
Comparison with Similar Compounds
Triphenylphosphine: A simpler analog without the trifluoromethyl groups.
Tris(2,4,6-trifluorophenyl)phosphine: Another fluorinated phosphane with different substitution patterns.
Uniqueness:
Electronic Properties: The presence of trifluoromethyl groups significantly alters the electronic properties, making [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane more electron-withdrawing compared to its analogs.
Steric Effects: The bulky trifluoromethyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]imino-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F6NP/c27-25(28,29)19-16-20(26(30,31)32)18-21(17-19)33-34(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBZKILJZQBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


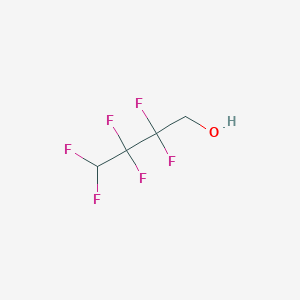
![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
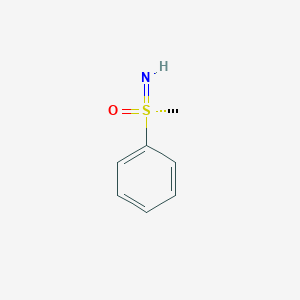

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

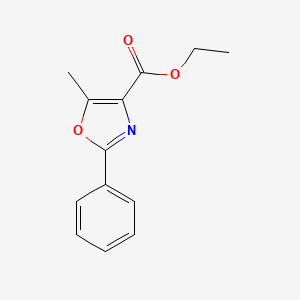
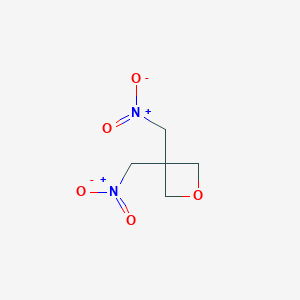
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)

